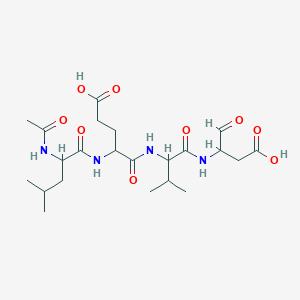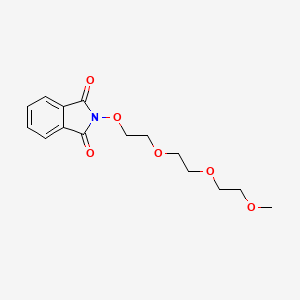
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione is an organic compound with a complex structure that includes multiple ethoxy groups and an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2-(2-(2-Methoxyethoxy)ethoxy)ethanol, which is then converted into this compound through a series of reactions involving reagents such as sodium azide and 4-methylbenzenesulfonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and controlled environments to manage the complex reactions involved.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, 4-methylbenzenesulfonate, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield compounds with different functional groups attached to the isoindoline-1,3-dione core.
Scientific Research Applications
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be used in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple ethoxy groups and isoindoline-1,3-dione core allow it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
- 2-(2-(2-Methoxyethoxy)ethoxy)ethoxy acetic acid
Uniqueness
What sets 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione apart from these similar compounds is its unique isoindoline-1,3-dione core, which imparts distinct chemical properties and potential applications. The presence of multiple ethoxy groups also enhances its solubility and reactivity, making it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C15H19NO6 |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C15H19NO6/c1-19-6-7-20-8-9-21-10-11-22-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-5H,6-11H2,1H3 |
InChI Key |
YZDNLSHVAPVCIE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12307649.png)

![{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12307673.png)

![6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12307677.png)
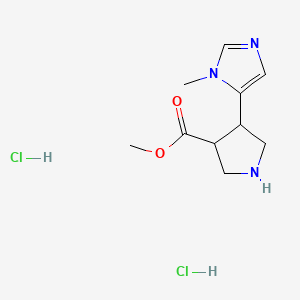
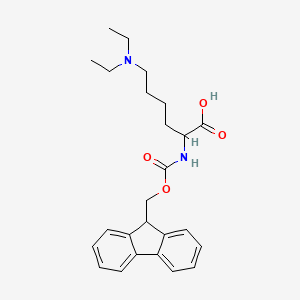
![azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12307690.png)
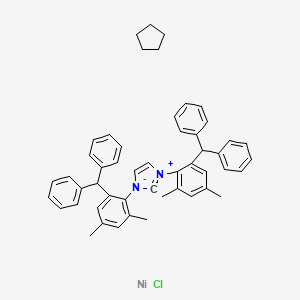
![3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B12307706.png)
![Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307709.png)
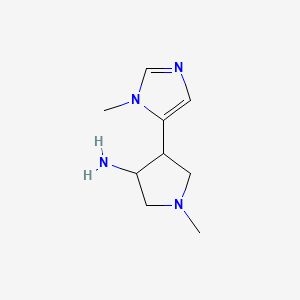
![Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride](/img/structure/B12307727.png)
